1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a methylsulfonyl group and a pentanone chain. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural characteristics.
The compound can be sourced from various chemical suppliers and research databases. Its synthesis and characterization are documented in scientific literature, which provides insights into its properties and applications.
1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one is classified as an organic compound, specifically a ketone, due to the presence of the carbonyl group in the pentanone chain. It is also categorized under piperidine derivatives due to the piperidine ring structure.
The synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one typically involves several key steps:
The synthesis can be optimized using continuous flow reactors for large-scale production, which enhances yield and consistency. Advanced catalysts may also improve reaction efficiency.
The molecular structure of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one includes:
1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets within biological systems. This compound may function as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biological processes. Its potential effects on neurotransmitter systems make it a candidate for further pharmacological studies .
While specific physical properties such as melting point and boiling point may vary based on purity and synthesis conditions, general characteristics include:
Key chemical properties include:
1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one has several applications in scientific research:
This compound's unique structure and properties make it an important subject for ongoing research in various fields, including pharmacology and synthetic chemistry.
The synthesis of 1-(4-(methylsulfonyl)piperidin-1-yl)pentan-1-one relies on sequential ring functionalization strategies, beginning with N-alkylation or sulfonation of the piperidine nucleus. A prevalent approach involves reacting 4-(methylsulfonyl)piperidine with α-bromovalerophenone precursors under mild basic conditions (triethylamine, dichloromethane, 0–25°C). This exploits the nucleophilicity of the piperidine nitrogen for SN₂ displacement, achieving yields of 68–82% after extraction and solvent evaporation [1]. Alternatively, pre-functionalized piperidines like 1-(methylsulfonyl)piperidin-4-amine hydrochloride serve as intermediates, where the amine group facilitates further acylation. This method requires protection/deprotection sequences but provides regiochemical control [6].
Key optimization focuses on α-bromoketone synthesis. Selective α-bromination of valerophenone derivatives uses bromine (Br₂) with catalytic aluminum trichloride (AlCl₃, 0.5–2 mol%) in inert solvents. This suppresses ring bromination and delivers quantitative yields of intermediates like 5-bromo-1-phenylpentan-1-one [1] [9]. Recent advances employ tetrahydropyridinylidene salts as synthons for piperidin-4-ones, enabling selective reduction for 2,3-disubstituted variants [4].
Table 1: Brominating Agents for Valerophenone Derivatives
Brominating Agent | Catalyst/Additive | Temperature (°C) | Yield (%) | Selectivity Issues |
---|---|---|---|---|
Br₂ | AlCl₃ (0.5 mol%) | 0–25 | >95 | Low ring bromination |
N-Bromosuccinimide | Benzoyl peroxide | 80 | 70–75 | Moderate succinimide byproducts |
CuBr₂ | None | 110 | 65 | Dehalogenation side reactions |
Chiral resolution of racemic 1-(4-(methylsulfonyl)piperidin-1-yl)pentan-1-one remains essential due to enantioselective bioactivity. Diastereomeric salt formation with chiral acids is the benchmark method. Dibenzoyl-D-tartaric acid resolves the racemate via recrystallization from dichloromethane/hexane mixtures. After four recrystallizations, diastereomeric excess exceeds 95%, confirmed by NMR (disappearance of the ω-methyl triplet at δ 0.73 ppm for the undesired enantiomer) and chiral HPLC (>99% ee) [1].
Catalytic asymmetric hydrogenation represents an emerging approach. While not yet applied directly to this molecule, ruthenium (e.g., RuCl₂[(R,R)-Skewphos]) and iridium catalysts (e.g., Ir(I)/P,N-ligand complexes) enable stereoselective reduction of prochiral enones. These systems achieve cis-selectivity (>20:1 dr) and enantiomeric excesses of 88–94% for structurally analogous piperidinyl ketones. Optimized conditions involve low H₂ pressure (5–10 bar) and ambient temperature to prevent epimerization [7].
Table 2: Chiral Resolution Agents for Enantiopure Product
Chiral Agent | Solvent System | Recrystallizations (n) | d.e. (%) | Optical Rotation (α) |
---|---|---|---|---|
Dibenzoyl-D-tartaric acid | CH₂Cl₂/Hexane | 4 | >95 | +59.6° (c 1.06, EtOH) |
Dibenzoyl-L-tartaric acid | Ethanol/Water | 3 | 90 | -61.1° (c 1.07, EtOH) |
L-Di-p-toluoyltartaric acid | Acetone/Heptane | 5 | 98 | +54.3° (c 1.02, MeOH) |
Friedel-Crafts acylation constructs the ketone backbone preceding piperidine coupling. Valeroyl chloride reacts with arenes (e.g., toluene, anisole) under AlCl₃ catalysis (1.1–1.5 equiv) in refluxing dichloromethane or carbon disulfide. Electron-rich arenes yield 70–85% of aryl pentan-1-ones, though ortho substitution lowers yields due to steric hindrance [1]. For deactivated aromatics (e.g., iodobenzene), nitrile-based routes are superior: treatment with n-BuMgCl forms magnesium imines, hydrolyzed to ketones with dilute HCl (yields >90%) [1] [9].
Bromination optimization targets minimizing polybromination. For 1-phenylpentan-1-one, equimolar Br₂ with catalytic AlCl₃ (0.5–1 mol%) at -10°C to 0°C affords α-bromoketones quantitatively. In situ quenching with aqueous sodium thiosulfate prevents oxidation. This intermediate reacts directly with 4-(methylsulfonyl)piperidine without purification, streamlining the synthesis [1] [9].
Sonogashira and Stille couplings enable C-C bond formation at the ketone’s aryl group, diversifying the scaffold. Sonogashira coupling of aryl iodide intermediates (e.g., 1-(4-iodophenyl)-2-(piperidin-1-yl)pentan-1-one) uses Pd(PPh₃)₄ (2–5 mol%)/CuI (4–10 mol%) co-catalysis in triethylamine or diisopropylamine. Terminal alkynes (1.2 equiv) react at 50–80°C, furnishing alkynyl derivatives (e.g., 1-(4-ethylnylphenyl)-2-(4-(methylsulfonyl)piperidin-1-yl)pentan-1-one) in 75–88% yield after column chromatography [1] [2]. Ligand-free variations employ Pd/C or Pd nanoparticles but require higher temperatures (100–120°C) [8].
Stille coupling diversifies aryl groups using vinyl/aryl stannanes. For example, 1-(4-bromophenyl)-2-(piperidin-1-yl)pentan-1-one reacts with tributhenyl(vinyl)tin under Pd₂(dba)₃ catalysis (2 mol%) and AsPh₃ (8 mol%) in toluene (90°C, 12h). This delivers styrenyl derivatives in 82% yield with complete retention of olefin geometry. Key limitations include tin toxicity and challenging removal of organotin byproducts [1] [8].
Table 3: Coupling Conditions for Aryl Diversification
Coupling Type | Catalyst System | Base/Solvent | Temperature (°C) | Yield Range (%) | Key Applications |
---|---|---|---|---|---|
Sonogashira | Pd(PPh₃)₄/CuI | Et₃N, DMF | 50–80 | 75–88 | Alkynyl analogs for SAR studies |
Stille | Pd₂(dba)₃/AsPh₃ | Toluene | 90 | 78–82 | Conjugated styrenyl derivatives |
Suzuki-Miyaura | Pd(OAc)₂/SPhos | K₂CO₃, Dioxane/H₂O | 80 | 70–92 | Biaryl variants for receptor profiling |
Hydrochloride salt formation enhances crystallinity and stability. Freebase 1-(4-(methylsulfonyl)piperidin-1-yl)pentan-1-one dissolves in anhydrous ether or ethyl acetate, treated with HCl gas or ethereal HCl (1.0–1.5 equiv) at 0°C. Precipitation yields crystalline hydrochloride salts (>98% purity), characterized by melting point, NMR, and elemental analysis [9]. Alternative salts (e.g., oxalate, besylate) form using stoichiometric acids in ethanol, but hydrochloride offers superior aqueous solubility for biological testing.
Purification leverages crystallization and chromatography. Initial isolation uses solvent pairs: ethyl acetate/hexane for freebases (85–90% recovery), or ethanol/diethyl ether for hydrochlorides. Silica gel chromatography (ethyl acetate:methanol, 95:5) removes trace impurities. Final purity validation employs HPLC (C18 column, acetonitrile:water gradient) and differential scanning calorimetry (DSC) to confirm crystallinity and exclude polymorphs [9]. Stability studies (40°C/75% RH, 3 months) confirm hydrochloride salts maintain >97% potency, whereas freebases degrade by 5–8% under identical conditions.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0